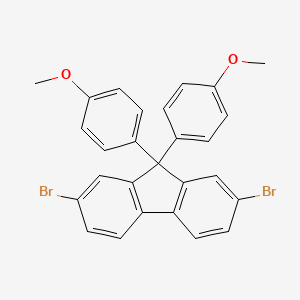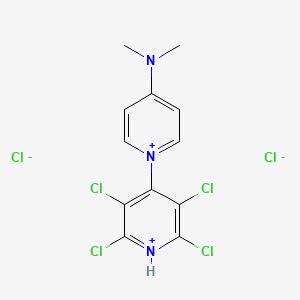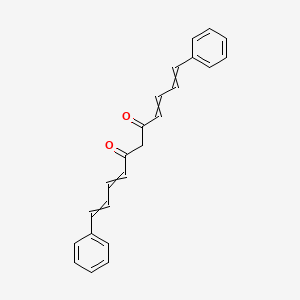
1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione is a synthetic compound known for its unique structure and properties.
準備方法
The synthesis of 1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione involves the reaction of acetylacetone with cinnamaldehyde. The reaction is typically carried out under controlled conditions, and the crude product is recrystallized using a mixture of dichloromethane and hexane to obtain the final product as a yellow powder . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or other reduced derivatives .
科学的研究の応用
In chemistry, it is used as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species upon excitation by light, leading to the destruction of cancer cells . In biology, it has been investigated for its cytotoxic effects on various cancer cell lines, including prostate cancer cells . In medicine, its potential as a therapeutic agent for cancer treatment is being explored. Additionally, it may have applications in the industry as a component in the development of new materials and chemical processes .
作用機序
The mechanism of action of 1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione involves its ability to generate reactive oxygen species (ROS) upon excitation by light. These ROS induce strong phototoxic reactions against malignant cells, leading to cell death . The compound specifically targets intracellular components, causing oxidative damage and disrupting cellular functions. The molecular pathways involved in this process include the activation of apoptotic pathways and the inhibition of cell proliferation .
類似化合物との比較
1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione is unique compared to other similar compounds due to its specific structure and photophysical properties. Similar compounds include curcumin and its derivatives, such as bisdemethoxy curcumin and cinnamaldehyde derivatives . These compounds share similar photodynamic properties but differ in their absorption maxima, fluorescence, and photobleaching characteristics. For example, the cinnamaldehyde derivative of curcumin has a higher absorption maximum and stronger fluorescent emission signals compared to this compound .
特性
CAS番号 |
502764-29-6 |
|---|---|
分子式 |
C23H20O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
1,11-diphenylundeca-1,3,8,10-tetraene-5,7-dione |
InChI |
InChI=1S/C23H20O2/c24-22(17-9-7-15-20-11-3-1-4-12-20)19-23(25)18-10-8-16-21-13-5-2-6-14-21/h1-18H,19H2 |
InChIキー |
GIEOMQFVAJGFPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)CC(=O)C=CC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



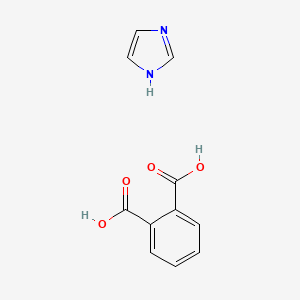
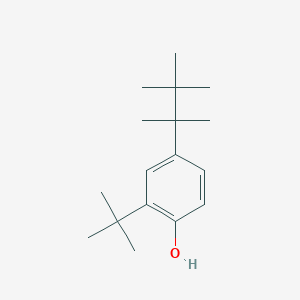
![N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14246969.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)
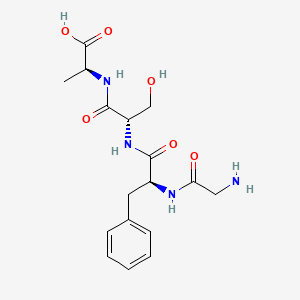
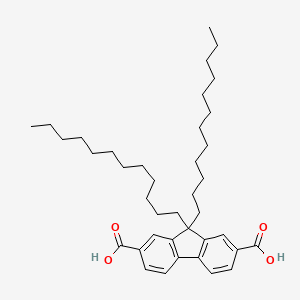
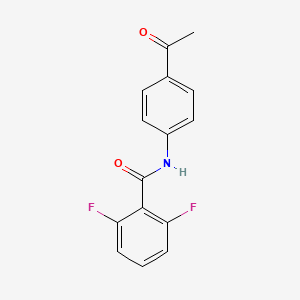
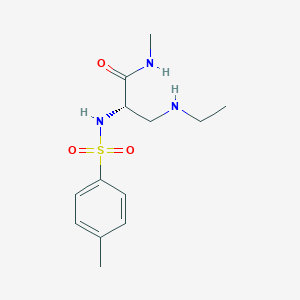
![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
